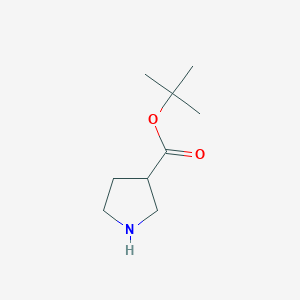
tert-Butyl Pyrrolidine-3-carboxylate
Cat. No. B1292030
Key on ui cas rn:
91040-52-7
M. Wt: 171.24 g/mol
InChI Key: XWAHLXHVEMYNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07868014B2
Procedure details


Stir a solution of diisopropylethylamine (9.5 mL, 54.3 mmol), 6-chloronicotinonitrile (5 g, 36.2 mmol) and 3-tert-butyloxycarbonylpyrrolidine (10 g, 54.3 mmol) in DMF (10 mL). After 3 days, dilute with dichloromethane and an aqueous saturated solution of sodium bicarbonate and separate the layers. Extract the aqueous layer once with dichloromethane, dry (sodium sulfate), filter and concentrate. Filter through a plug of silica gel, wash with dichloromethane and concentrate to give [1-(5-cyanopyridin-2-yl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester as a white solid (8.13 g, 78%). 1H NMR (400 MHz, CDCl3) δ 8.38 (dd, 1H, J=2.4 Hz, 1.0 Hz), 7.58-7.55 (m, 1H), 6.33 (dd, 1H, J=9.8 Hz, 1.0 Hz), 4.85-4.7 (m, 1H), 4.40-4.25 (m, 1H), 3.85-3.30 (m, 4H), 2.35-2.25 (m, 1H), 2.08-1.90 (m, 1H), 1.43 (s, 9H); MS (ES): m/z=289 [M+H]+.





Identifiers


|
REACTION_CXSMILES
|
[CH:1]([N:4]([CH:7]([CH3:9])C)[CH2:5][CH3:6])([CH3:3])C.ClC1C=[CH:17][C:14]([C:15]#[N:16])=[CH:13][N:12]=1.[C:19]([O:23][C:24](C1CCNC1)=[O:25])([CH3:22])([CH3:21])[CH3:20].C[N:32](C=O)C>ClCCl>[C:19]([O:23][C:24](=[O:25])[NH:32][CH:9]1[CH2:6][CH2:5][N:4]([C:1]2[CH:3]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][N:12]=2)[CH2:7]1)([CH3:22])([CH3:21])[CH3:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C#N)C=C1
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)C1CNCC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an aqueous saturated solution of sodium bicarbonate and separate the layers
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract the aqueous layer once with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry (sodium sulfate)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter through a plug of silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with dichloromethane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(NC1CN(CC1)C1=NC=C(C=C1)C#N)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.13 g | |
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
